1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
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Overview
Description
Imidazole derivatives, such as 1-allyl-3-methylimidazole nitrate ionic liquid, have broad application prospects in batteries and other fields . They are often used in the design of poly (ADP-ribose)polymerase (PARP)-1 inhibitors .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the use of versatile synthons . For example, a series of PARP-1 inhibitors containing a 1H-thieno[3,4-d]imidazole-4-carboxamide moiety was designed and synthesized .Molecular Structure Analysis
The molecular structure of imidazole derivatives is often analyzed using techniques such as thermogravimetric analyzer, differential scanning calorimetry, and accelerating rate calorimeter .Chemical Reactions Analysis
The chemical reactions of imidazole derivatives often involve thermal decomposition . The thermal decomposition properties of these compounds are paramount for their application in battery electrolytes .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are often analyzed using techniques such as thermogravimetric analysis, differential scanning calorimetry, and accelerating rate calorimeter .Scientific Research Applications
Potential Antitumor Agents
The compound's derivatives, specifically the allyl, propargyl, and cyanomethyl esters of imidazo[2,1‐b]thiazole‐5‐carboxylic acids, were explored as potential antitumor agents. Although these derivatives did not exhibit significant antitumor activity under the study's conditions, this research provides a foundation for future investigations into related compounds for cancer treatment Andreani et al., 1983.
Competitive Inhibitors of Dopamine Beta-hydroxylase
1-(2-Thienylalkyl)imidazole-2(3H)-thiones, a structurally related group of compounds, have been identified as competitive inhibitors of dopamine beta-hydroxylase (DBH), showcasing the chemical family's potential in designing inhibitors for this enzyme. This discovery underscores the versatility of thiophene-containing compounds in pharmacological applications McCarthy et al., 1990.
Novel Antifungal Agents
The cis- and trans-5-([aryl or aryloxy (or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3-(2-thienyl)-2-methylisoxazolidines, related to the core structure of interest, exhibited moderate to potent antifungal activity against a range of fungi. This highlights the potential of these compounds in developing new antifungal medications Mullen et al., 1988.
Aggregation-induced Emission (AIE)
The compound has inspired the creation of rhenium(I) tricarbonyl complexes that exhibit aggregation-induced emission (AIE), a property useful in the development of novel luminescent materials. This research demonstrates the compound's influence on advancing materials science, particularly in light-emitting applications Liu et al., 2020.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5,5-dioxo-3-phenyl-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-2-8-15-12-9-20(17,18)10-13(12)16(14(15)19)11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYKSDXQGJVVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2CS(=O)(=O)CC2N(C1=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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